Tetradecyloctadecyl behenate
Description
Overview of Long-Chain Fatty Esters and Their Significance in Chemical and Biochemical Sciences
Long-chain fatty esters are a significant class of lipids, which are organic compounds that are insoluble in water but soluble in non-polar solvents. wikipedia.orgodu.edu These esters are formed through a chemical reaction between a fatty acid and an alcohol, resulting in an ester bond. britannica.com Specifically, long-chain fatty esters, often referred to as waxes, are esters derived from long-chain fatty acids and long-chain monohydric alcohols. libretexts.org These molecules play crucial roles in both biological systems and industrial applications. wisdomlib.org
In the realm of biochemistry, fatty acids are fundamental building blocks of more complex lipids. odu.edulibretexts.org Long-chain fatty esters are widely distributed in nature, where they serve diverse and vital functions. libretexts.org For instance, many plants have waxy coatings on their leaves and fruits that protect them from dehydration and microbial attack. libretexts.orglibretexts.org Similarly, the feathers of birds and the fur of some animals possess a waxy layer that acts as a water repellent. libretexts.org In the marine environment, wax esters serve as a form of energy storage and contribute to buoyancy in certain animals. lipotype.com Some bacteria are also known to produce wax esters for energy reserves. lipotype.com The significance of these esters extends to their role as structural components of cells and as signaling molecules involved in various metabolic processes. nih.gov
From a chemical sciences perspective, the study of long-chain fatty esters is driven by their diverse physical and chemical properties, which are dictated by the specific fatty acid and alcohol components. wikipedia.org These properties make them valuable in a wide range of industrial applications. For example, carnauba wax is prized for its hardness and water resistance, leading to its use in automotive and furniture polishes. libretexts.orglibretexts.org Beeswax, another complex mixture of esters, is a key ingredient in cosmetics and candle making. wikipedia.orggerli.com The ongoing investigation into novel fatty acid esters, including those synthesized from bacterial sources, highlights the continuous search for compounds with specific functionalities for use in the nutritional, cosmetic, and pharmaceutical industries. frontiersin.orgnih.gov The isomerization of long-chain fatty acids to create branched-chain esters is an area of research aimed at modifying properties like melting point for applications such as biofuels. researchgate.net
The Unique Molecular Architecture of Tetradecyloctadecyl Behenate (B1239552) within the Context of Lipid Chemistry
Tetradecyloctadecyl behenate is a complex lipid ester that falls into the category of wax esters. ontosight.aiontosight.ai Its molecular structure is characterized by the esterification of behenic acid with tetradecyloctadecyl alcohol. ontosight.ai Behenic acid is a saturated fatty acid with a 22-carbon chain, while tetradecyloctadecyl alcohol is a long-chain, branched alcohol. The resulting molecule, this compound, has a high molecular weight and a chemical formula of C₅₄H₁₀₈O₂. vulcanchem.com
The key to its unique architecture is the substantial length of both the fatty acid and the alcohol chains, and the branched nature of the alcohol moiety. ontosight.aiontosight.ai This structure results in a large, non-polar molecule. In the broader context of lipid chemistry, simple lipids like triglycerides are esters of glycerol (B35011) and three fatty acids. wikipedia.org In contrast, wax esters like this compound involve the esterification of a single long-chain fatty acid with a single long-chain fatty alcohol. lipotype.com This fundamental structural difference imparts distinct physical properties. While triglycerides are the primary form of energy storage in many organisms, wax esters often serve protective and structural roles. wikipedia.orglipotype.com
The specific combination of behenic acid and tetradecyloctadecyl alcohol gives this compound its characteristic properties. It is a solid at room temperature and is used in various applications, including cosmetics, due to its emollient and moisturizing characteristics. ontosight.ai In cosmetic formulations, it also functions as a binding and emulsion stabilizing agent. thegoodscentscompany.comthegoodscentscompany.com The branched structure of the alcohol component is particularly significant as it influences the molecule's packing and, consequently, its textural properties when used in formulations. vulcanchem.com
Rationale for Comprehensive Academic Investigation of this compound
A comprehensive academic investigation of this compound is warranted for several key reasons, spanning its natural occurrence, potential bioactivity, and established industrial applications. The study of complex esters is a dynamic field in chemical research, with a continuous drive to discover and characterize novel compounds with beneficial properties. frontiersin.org
One of the primary motivations for studying this compound stems from its identification in natural sources. Specifically, it has been isolated from the non-saponifiable lipids of the leaves of Dieffenbachia picta. researchgate.netiiste.org Research into this plant extract has indicated that the fraction containing this compound exhibits significant antioxidant activity. researchgate.netiiste.orgresearchgate.net This finding suggests that the compound itself may possess valuable bioactive properties that merit further exploration for potential applications in pharmaceuticals or as a functional ingredient. The unending search for new drugs from natural products provides a strong impetus for the detailed study of such compounds. researchgate.net
Furthermore, this compound is already utilized in the cosmetics industry, where it is valued for its properties as an emollient, moisturizer, and stabilizer in products like creams and lotions. ontosight.aigoogle.com A thorough scientific understanding of its physicochemical properties, molecular behavior, and interactions with other components is crucial for optimizing its use in these formulations and for the development of new and improved cosmetic products. The safety and efficacy of cosmetic ingredients are of paramount importance, and detailed academic studies provide the foundational knowledge for their appropriate use. cir-safety.orgcosmeticsinfo.orgcir-safety.org
The investigation of specific, complex esters like this compound also contributes to the broader understanding of lipid chemistry. By examining the structure-property relationships of such large and branched molecules, researchers can gain insights that are applicable to the design and synthesis of new esters with tailored functionalities for a wide array of applications, from personal care products to advanced materials. frontiersin.orgnih.gov
Properties
CAS No. |
231627-84-2 |
|---|---|
Molecular Formula |
C54H108O2 |
Molecular Weight |
789.4 g/mol |
IUPAC Name |
2-tetradecyloctadecyl docosanoate |
InChI |
InChI=1S/C54H108O2/c1-4-7-10-13-16-19-22-25-27-28-29-30-31-33-36-39-42-45-48-51-54(55)56-52-53(49-46-43-40-37-34-24-21-18-15-12-9-6-3)50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h53H,4-52H2,1-3H3 |
InChI Key |
OKRKSGJHRCDXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Tetradecyloctadecyl Behenate
The intricate world of plant lipids has unveiled a vast array of complex molecules, among which is the long-chain wax ester, Tetradecyloctadecyl behenate (B1239552). This section delves into its discovery within a specific plant species and the broader techniques employed to isolate such compounds from their natural matrix.
Identification and Phytochemical Profiling of Tetradecyloctadecyl Behenate in Natural Sources
The identification of this compound has been reported in the leaves of Dieffenbachia picta (Lodd.) Schott, a member of the Araceae family. researchgate.netiiste.orgiiste.org In a study focused on the non-saponifiable lipids of this plant, researchers successfully isolated and proposed the structure of this compound, which they designated as DP1. researchgate.netiiste.orgiiste.org This discovery was part of a broader investigation into the phytochemical composition and potential bioactivities of extracts from the plant. iiste.orgresearchgate.net
The n-hexane fraction of the D. picta leaf extract was the primary source for the isolation of this compound. iiste.orgresearchgate.net Phytochemical screening of the plant has revealed the presence of various classes of compounds, including alkaloids, saponins, phenols, flavonoids, and resins, while tannins, steroids, and terpenoids were reported as absent in some studies. researchgate.net Another investigation reported the presence of oleic acids, carboxylic acids, and benzene (B151609) compounds. guilan.ac.ir The presence of these diverse phytochemicals underscores the complexity of the plant's chemical profile, within which this compound exists.
Dieffenbachia picta, commonly known as dumb cane, is a well-known ornamental plant native to tropical America. iiste.orgmdedge.com While it is recognized for its toxic properties, primarily due to calcium oxalate (B1200264) crystals, scientific investigations have also explored its medicinal potential, leading to the identification of compounds like this compound. iiste.orgresearchgate.net
Methodological Approaches for the Isolation of Complex Lipid Esters from Plant Matrices
The isolation of complex lipid esters such as this compound from plant materials is a multi-step process that requires careful selection of extraction and purification techniques. The general approach involves initial extraction with a suitable solvent to obtain a crude extract, followed by fractionation and chromatographic separation to isolate the compound of interest.
The choice of solvent is critical in the initial extraction step. For nonpolar compounds like wax esters, n-hexane is a commonly used solvent due to its ability to effectively solubilize lipids while minimizing the extraction of more polar compounds. iiste.orgresearchgate.net Following the initial extraction, the crude extract is often subjected to fractionation to separate it into groups of compounds with similar polarities.
The isolation of lipids from plant tissues can be complicated by the presence of lipases, which can degrade the target compounds. ajpojournals.org Therefore, methods to inactivate these enzymes, such as boiling the plant material in isopropanol, are sometimes employed before extraction. ajpojournals.org
Chromatographic Separation Techniques for High-Purity Isolation
Chromatography is an indispensable tool for the separation and purification of individual compounds from complex mixtures like plant extracts. researchgate.net The successful isolation of this compound from Dieffenbachia picta relied on a combination of chromatographic methods.
Gradient Elution Column Chromatography for Initial Fractionation
For the initial separation of compounds from the n-hexane extract of D. picta leaves, gradient elution column chromatography was employed. iiste.orgiiste.org This technique involves a stationary phase packed into a column and a mobile phase that is passed through it. In gradient elution, the composition of the mobile phase is changed over time, typically from a less polar solvent to a more polar one. ufl.edu This gradual increase in solvent strength allows for the sequential elution of compounds based on their affinity for the stationary phase, providing a more efficient separation than isocratic elution (where the solvent composition remains constant). ufl.edu This method was instrumental in fractionating the crude extract and isolating the fraction containing this compound. iiste.orgiiste.org
| Chromatographic Technique | Principle of Separation | Application in Lipid Ester Isolation |
| Gradient Elution Column Chromatography | Differential partitioning of solutes between a stationary phase and a mobile phase of gradually increasing polarity. | Initial fractionation of crude plant extracts to separate lipid esters from other compound classes. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the distribution of the analyte between a stationary phase and a pressurized liquid mobile phase. | Preparative separation for high-purity isolation of specific wax esters. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Analysis and identification of volatile components in plant extracts and characterization of fatty acid and alcohol moieties of wax esters after derivatization. |
High-Performance Liquid Chromatography (HPLC) Method Development for Preparative Separation
For achieving high-purity isolation of specific lipid esters, High-Performance Liquid Chromatography (HPLC) is a powerful technique. In preparative HPLC, the goal is to isolate a larger quantity of a pure compound for further analysis or use. researchgate.net The development of an effective HPLC method involves the careful selection of the stationary phase (e.g., C18 for reversed-phase chromatography), the mobile phase, and the elution mode (isocratic or gradient).
For complex lipids like wax esters, reversed-phase HPLC is often used, where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The elution order is often related to the equivalent carbon number (ECN) of the wax esters, which is calculated from the total number of carbon atoms and the number of double bonds in the fatty acid and fatty alcohol chains. The use of a gradient of solvents, such as acetonitrile (B52724) and ethyl acetate (B1210297), can achieve high chromatographic resolution of wax ester molecular species.
Gas Chromatography (GC) for Volatile Component Separation in Natural Extracts
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds. In the context of the study on Dieffenbachia picta, GC and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to characterize the lipid components of the essential oil. researchgate.netiiste.orgiiste.org While this compound itself is not highly volatile, GC is crucial for analyzing the constituent fatty acids and fatty alcohols after chemical cleavage (e.g., transesterification) of the wax ester. This process converts the non-volatile wax ester into more volatile fatty acid methyl esters (FAMEs) and long-chain alcohols, which can then be readily analyzed by GC.
Different extraction methods can be employed to obtain volatile components from plant material for GC analysis, including steam distillation, solvent extraction, and headspace solid-phase microextraction (HS-SPME). guilan.ac.ir The choice of method can influence the profile of the volatile compounds obtained. guilan.ac.ir
Advanced Synthetic Strategies and Pathway Elucidation for Tetradecyloctadecyl Behenate
Enzymatic Synthesis Approaches for Complex Fatty Acid Esters
Enzymatic methods, particularly those employing lipases, offer a powerful alternative to traditional chemical synthesis for producing complex fatty acid esters. scielo.br These biocatalysts operate under mild conditions and exhibit high selectivity, which is crucial for the synthesis of structurally defined lipids. scielo.brnih.gov
Lipase-Catalyzed Esterification and Interesterification for Behenate-Rich Lipids
Lipases (EC 3.1.1.3) are widely used to catalyze both esterification (synthesis from a fatty acid and an alcohol) and interesterification (rearrangement of fatty acids on a glycerol (B35011) backbone) reactions. scielo.brjst.go.jp In the context of producing behenate-rich lipids, these enzymatic processes are highly effective. For instance, structured lipids incorporating behenic acid have been synthesized by the lipase-catalyzed interesterification of oils like palm olein and high-oleic sunflower oil with behenic acid. nih.govnih.gov This process specifically enriches the outer (sn-1,3) positions of the triacylglycerol molecule with behenic acid. nih.govnih.gov
The synthesis of wax esters, which are structurally simpler than triacylglycerols, can be achieved through direct enzymatic esterification of a fatty acid (like behenic acid) and a long-chain fatty alcohol. nih.gov Lipase-catalyzed reactions are advantageous as they proceed under milder temperature and pressure conditions compared to chemical routes, minimizing unwanted side products and thermal degradation. scielo.brscielo.br The versatility of lipases allows them to be used for a wide range of bioconversion reactions, including acidolysis, alcoholysis, and aminolysis, making them a cornerstone of modern lipid chemistry. scielo.br
Regiospecificity and Stereoselectivity in Enzyme-Mediated Synthesis of Tetradecyloctadecyl Behenate (B1239552) Analogues
A key advantage of enzymatic synthesis is the high degree of control over the molecular structure of the product, a property known as selectivity. nih.gov Many microbial lipases exhibit regiospecificity, meaning they preferentially catalyze reactions at specific positions on the substrate molecule. scielo.br For example, 1,3-specific lipases, such as Lipozyme RM IM from Rhizomucor miehei, exclusively catalyze reactions at the sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 position intact. nih.govscielo.br
This specificity is critical for producing structured lipids with desired functionalities. In a study comparing chemical and enzymatic interesterification, the enzyme-catalyzed process resulted in a 47% higher concentration of saturated fatty acids at the sn-1,3 positions compared to the chemical method. scielo.br This demonstrates the enzyme's ability to create a more controlled and specific distribution of fatty acids. scielo.br While the direct synthesis of tetradecyloctadecyl behenate involves a single ester bond, the principles of lipase (B570770) selectivity are paramount in synthesizing its analogues or more complex behenate-rich lipids, ensuring the fatty acid is attached to the correct hydroxyl group on a polyol or another complex alcohol. nih.gov This control is difficult to achieve with conventional chemical catalysis, which often leads to a random distribution of acyl groups. scielo.br
Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Purity
To maximize the efficiency of enzymatic ester synthesis, several reaction parameters must be carefully optimized. Key variables include temperature, substrate molar ratio, enzyme concentration, and water activity. nih.govmdpi.com Response surface methodology (RSM) is a common statistical tool used to study the effects of these factors and determine the optimal conditions for achieving maximum product yield. mdpi.com
For example, in the enzymatic production of cetyl stearate, a wax ester similar in structure to this compound, optimal conditions were found to be a temperature of 64°C and a stoichiometric molar ratio of acid to alcohol (1:1), which resulted in a 91% conversion in just 60 minutes. nih.gov Similarly, the optimization of biodiesel production from residual babassu oil using Novozym® 435 lipase achieved a 96.8% conversion under conditions of 48°C, a 1:18 molar ratio of free fatty acids to alcohol, and 0.14 g of the biocatalyst. mdpi.com The removal of byproducts, such as water in esterification or methanol (B129727) in transesterification, can also shift the reaction equilibrium towards the products, further increasing the yield. researchgate.net
Table 1: Optimization of Enzymatic Esterification for High Yield
| Product | Lipase Used | Key Optimized Parameters | Resulting Yield/Conversion | Source |
|---|---|---|---|---|
| Fatty Acid Ethyl Esters (Biodiesel) | Novozym® 435 (Candida antarctica lipase B) | Molar Ratio (1:18), Temperature (48°C), Biocatalyst (0.14g), Time (4h) | 96.8% | mdpi.com |
| Cetyl Stearate | TLL-Octyl-SiO₂ (Thermomyces lanuginosus lipase) | Temperature (64°C), Molar Ratio (1:1), Biocatalyst Mass (21% v/v) | 91% | nih.gov |
| (-)-Menthyl Laurate | Candida rugosa lipase | Water Activity (aw = 0.55), Temperature (45°C), Enzyme Mass (60mg) | 95% | nih.gov |
| SFA-TMP Tri-ester | Sulfuric Acid (Chemical Catalyst) | Catalyst (5%), Time (6h), Temperature (150°C) | 93% | tubitak.gov.tr |
Chemo-Enzymatic Hybrid Synthesis Pathways
Combining chemical and enzymatic steps into a hybrid synthesis pathway can leverage the strengths of both methodologies. nih.gov Chemical catalysis is often faster and less expensive for simple transformations, while enzymatic catalysis provides unparalleled selectivity for complex steps. scielo.brscielo.br This chemo-enzymatic approach can be particularly useful for synthesizing complex molecules like CoA esters, which are vital intermediates in many biological pathways. nih.gov
A typical chemo-enzymatic strategy might involve a chemical process to produce a key precursor, which is then subjected to a highly selective enzymatic transformation. For example, fully hydrogenated crambe oil can be produced chemically to serve as a source of behenic acid, which is then incorporated into structured lipids using a 1,3-specific lipase in an enzymatic interesterification step. scielo.br This hybrid approach allows for the efficient production of the starting material while ensuring the final product has a precisely controlled molecular architecture. scielo.brscielo.br Researchers have developed comprehensive roadmaps for synthesizing various CoA-thioesters by systematically testing different chemo-enzymatic methods, providing guidelines for selecting the optimal route based on the desired molecule's functional groups. nih.gov
Exploration of De Novo Biosynthetic Pathways of this compound in Biological Systems
Understanding how complex lipids are synthesized in nature can provide blueprints for novel biotechnological production methods. In plants, wax esters like this compound are synthesized as components of cuticular waxes, which form a protective barrier on the plant's surface. mdpi.com This process involves the de novo synthesis and subsequent modification of fatty acids. longdom.orgaocs.org
Understanding Fatty Acid Elongation and Esterification Mechanisms in Plants
The biosynthesis of the behenic acid (C22:0) component of this compound begins with the de novo synthesis of palmitic acid (C16:0) in the plastids. longdom.orgaocs.org This initial fatty acid is then exported to the endoplasmic reticulum, where it undergoes a series of two-carbon additions in a process called fatty acid elongation. aocs.orgnih.gov This elongation is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE), which uses malonyl-CoA as the two-carbon donor. nih.gov The intermediates in this process are esterified to coenzyme A (CoA). nih.gov
Once the very-long-chain fatty acids (VLCFAs), such as behenic acid, are synthesized, they can be converted into the components of wax esters. The synthesis of the fatty alcohol component (e.g., octadecanol) occurs via a two-step reduction of a fatty acyl-CoA. clinicalresearchnewsonline.com First, a fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to a fatty aldehyde. mdpi.comclinicalresearchnewsonline.com A second enzyme, a fatty aldehyde reductase, then reduces the aldehyde to the final primary fatty alcohol. clinicalresearchnewsonline.com Finally, a wax ester synthase (WS), which may also have diacylglycerol acyltransferase activity (WS/DGAT), catalyzes the esterification of the fatty acyl-CoA with the fatty alcohol to form the final wax ester. clinicalresearchnewsonline.comnih.gov
Table 2: Key Enzymes in Plant Wax Ester Biosynthesis
| Enzyme/Complex | Function | Substrate(s) | Product(s) | Cellular Location | Source |
|---|---|---|---|---|---|
| Acetyl-CoA Carboxylase | First committed step of fatty acid synthesis | Acetyl-CoA | Malonyl-CoA | Plastid, Cytosol | aocs.org |
| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-ACP | Palmitoyl-ACP, Stearoyl-ACP | Plastid | longdom.org |
| Fatty Acid Elongase (FAE) | Elongation of fatty acids beyond C18 | C16/C18 Acyl-CoAs, Malonyl-CoA | Very-Long-Chain Fatty Acyl-CoAs (e.g., Behenoyl-CoA) | Endoplasmic Reticulum | mdpi.comnih.gov |
| Fatty Acyl-CoA Reductase (FAR) | Reduces acyl-CoA to fatty aldehyde | Fatty Acyl-CoA | Fatty Aldehyde | Endoplasmic Reticulum | mdpi.comclinicalresearchnewsonline.com |
| Fatty Aldehyde Reductase | Reduces fatty aldehyde to fatty alcohol | Fatty Aldehyde | Fatty Alcohol | Endoplasmic Reticulum | clinicalresearchnewsonline.com |
| Wax Ester Synthase (WS/DGAT) | Esterifies a fatty acyl-CoA and a fatty alcohol | Fatty Acyl-CoA, Fatty Alcohol | Wax Ester | Endoplasmic Reticulum | clinicalresearchnewsonline.comnih.gov |
Compound List
Comparative Analysis of Prokaryotic versus Eukaryotic Lipid Synthesis Pathways Relevant to Complex Esters
The biosynthesis of complex esters, such as wax esters, is a fundamental metabolic process observed in both prokaryotic and eukaryotic organisms, where these molecules serve as energy storage compounds and protective barriers. While the overarching biochemical strategy—the reduction of a fatty acyl-CoA followed by its esterification to a fatty alcohol—is conserved, the cellular machinery, localization, and regulation of these pathways exhibit significant differences between the two domains of life.
In prokaryotes, the synthesis of wax esters is a cytoplasmic process. iastate.edu The pathway initiates with the conversion of fatty acyl-CoAs or fatty acyl-ACPs to fatty alcohols. This reduction can occur via two distinct mechanisms. In many bacteria, it is a two-step process involving two separate enzymes: a fatty acyl-CoA reductase that produces a fatty aldehyde intermediate, and a subsequent fatty aldehyde reductase that yields the final fatty alcohol. iastate.eduresearchgate.net However, some prokaryotes, such as Marinobacter aquaeolei, possess a single, multifunctional fatty acyl-CoA reductase (FAR) that catalyzes both reduction steps without releasing the intermediate aldehyde, a feature more commonly associated with eukaryotes. researchgate.net Following the formation of the fatty alcohol, a bifunctional enzyme known as wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) catalyzes the final esterification step, linking the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester. researchgate.netnih.gov Recent research has also uncovered novel pathways, for instance in halophilic archaea, where a homolog of HMG-CoA reductase, termed FcrA, is responsible for the synthesis of fatty alcohols. nih.gov
In contrast, eukaryotic lipid synthesis is characterized by a higher degree of compartmentalization and regulatory complexity. The synthesis of complex esters does not occur freely in the cytoplasm but is localized within specific organelles. The key enzymes, fatty acyl-CoA reductase (FAR) and wax synthase (WS), are typically found associated with the endoplasmic reticulum and/or peroxisomes. iastate.eduubc.ca For example, in the plant Arabidopsis thaliana, the biosynthesis of stem wax esters occurs in the endoplasmic reticulum. ubc.ca Unlike the common two-enzyme reduction system in prokaryotes, eukaryotic FARs are typically single polypeptide chains that perform the complete reduction of fatty acyl-CoA to fatty alcohol without releasing the aldehyde intermediate. researchgate.net The regulation of these pathways is also significantly more intricate in eukaryotes, involving multiple levels of control, from the transcriptional regulation of gene families (e.g., the FAR gene family in rice) to post-transcriptional and post-translational modifications. mdpi.comlumenlearning.comlibretexts.org This contrasts with the simpler prokaryotic system, which is primarily regulated at the transcriptional level, often through operons. lumenlearning.com
The following table provides a comparative summary of the key features of complex ester synthesis in prokaryotic and eukaryotic cells.
Interactive Data Table: Prokaryotic vs. Eukaryotic Complex Ester Synthesis
| Feature | Prokaryotic Systems (e.g., Bacteria, Archaea) | Eukaryotic Systems (e.g., Yeast, Plants, Mammals) |
| Cellular Localization | Primarily Cytoplasm iastate.edu | Endoplasmic Reticulum, Peroxisomes iastate.eduubc.ca |
| Fatty Alcohol Synthesis | Often a two-step reaction with two distinct enzymes (fatty acyl-CoA reductase, fatty aldehyde reductase). iastate.edu Some bacteria possess a single bifunctional enzyme. researchgate.net A novel FcrA enzyme exists in some archaea. nih.gov | Typically a single fatty acyl-CoA reductase (FAR) enzyme that catalyzes the full reduction without releasing the aldehyde intermediate. researchgate.net |
| Key Enzymes | Fatty Acyl-CoA Reductase, Fatty Aldehyde Reductase, Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) researchgate.netnih.gov | Fatty Acyl-CoA Reductase (FAR), Wax Synthase (WS) nih.gov |
| Genetic Organization | Genes often organized in operons. | Genes are typically monocistronic, not organized in operons. |
| Regulation of Gene Expression | Primarily at the transcriptional level. lumenlearning.comlibretexts.org | Complex multi-level regulation: epigenetic, transcriptional, post-transcriptional, and post-translational. lumenlearning.comlibretexts.org |
| Enzyme Complexity | Simpler enzyme systems. | More complex enzyme families and isoforms (e.g., multiple FAR genes). mdpi.com |
| Substrate Precursors | Fatty acyl-CoA, Fatty acyl-ACP iastate.edu | Fatty acyl-CoA nih.gov |
State of the Art Spectroscopic Characterization of Tetradecyloctadecyl Behenate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework of tetradecyloctadecyl behenate (B1239552) can be assembled. iiste.org
One-Dimensional (1D NMR: ¹H, ¹³C) and Two-Dimensional (2D NMR: COSY, HSQC, HMBC) Spectroscopic Analysis
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. iiste.org In the case of tetradecyloctadecyl behenate, ¹H and ¹³C NMR spectra are instrumental in identifying the different types of protons and carbons present in the molecule. iiste.orgcir-safety.org
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key signals corresponding to the long aliphatic chains and the ester functional group. iiste.orgbiochromato.comclearsynth.com Protons adjacent to the ester oxygen (O-CH₂) and the carbonyl group (C(=O)-CH₂) exhibit characteristic chemical shifts. iiste.org For instance, signals around 4.0 ppm and 2.29 ppm are indicative of protons adjacent to the O-CO group. iiste.org The majority of the protons in the long alkyl chains appear as a complex multiplet in the upfield region of the spectrum. iiste.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the ester group, the carbons bonded to the ester oxygen, and the numerous methylene (B1212753) carbons of the alkyl chains. iiste.org The ester carbonyl carbon typically resonates at a downfield chemical shift, while the carbons of the long aliphatic chains appear in the upfield region. iiste.org
To unravel the connectivity between these atoms, two-dimensional NMR techniques are employed. iiste.org
Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This helps in tracing the proton-proton networks within the tetradecyl, octadecyl, and behenoyl chains. iiste.org
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. iiste.org
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for establishing the connectivity across the ester linkage, by showing correlations between the protons on the alcohol moiety and the carbonyl carbon of the fatty acid moiety, and vice versa. iiste.org
Together, these 1D and 2D NMR experiments provide a comprehensive and unambiguous assignment of the structure of this compound. iiste.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | ~174 |
| Methylene adjacent to ester oxygen (-O-C H₂-) | ~4.0 | ~64 |
| Methylene adjacent to carbonyl (-C H₂-C=O) | ~2.29 | ~35 |
| Methylene groups in alkyl chains (-CH₂-)n | ~1.25 | ~22-32 |
| Terminal methyl groups (-CH₃) | ~0.88 | ~14 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions.
Advanced Pulse Sequences and Solvent Selection for Detailed Conformational Studies
The selection of an appropriate solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound due to its excellent solubilizing power and relatively simple residual solvent signal. biochromato.comclearsynth.com For waxy solids, deuterated toluene (B28343) may also be considered. acs.org The choice of solvent can influence the chemical shifts and resolution of the signals, and therefore must be carefully considered for detailed conformational analysis. biochromato.comclearsynth.com
Advanced pulse sequences are instrumental in extracting more detailed structural and conformational information. utoronto.calibretexts.org Techniques like Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) can provide information about the spatial proximity of protons, which is crucial for understanding the three-dimensional conformation of the molecule in solution. iiste.orgnih.gov While the long, flexible alkyl chains of this compound would exist in a multitude of conformations, these experiments can reveal preferred spatial arrangements and intramolecular interactions. The design and optimization of these pulse sequences are critical for the success of the experiment. utoronto.ca
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass and elemental composition of a compound. researchgate.net This technique provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula. iiste.org
Electron Impact (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Two common ionization techniques used in mass spectrometry are Electron Impact (EI) and Electrospray Ionization (ESI). iiste.org
Electron Impact (EI) Mass Spectrometry involves bombarding the sample with high-energy electrons, which causes ionization and extensive fragmentation. iiste.org The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, as well as a series of fragment ions that provide valuable structural information. For this compound, EI-MS would be expected to show fragments corresponding to the loss of the alkyl chains and other characteristic cleavages around the ester functional group. iiste.org
Electrospray Ionization (ESI) Mass Spectrometry is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. iiste.org This is particularly useful for confirming the molecular weight of the compound.
The use of high-resolution instrumentation for both EI and ESI allows for the determination of the exact mass of the ions, which in turn enables the calculation of the elemental composition. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound
Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net In an MS/MS experiment, the molecular ion or a protonated molecule of this compound is isolated and then subjected to fragmentation. The resulting product ions are then analyzed.
This fragmentation analysis can definitively confirm the structure by showing the loss of the tetradecyl and octadecyl alcohol moiety and the behenic acid moiety. The specific fragmentation pathways observed in the MS/MS spectrum serve as a fingerprint for the molecule, providing a high degree of confidence in its structural assignment.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. iiste.orgresearchgate.net
For this compound, the IR spectrum is characterized by several key absorption bands that confirm its identity as a long-chain ester. iiste.org
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
| C=O Stretch | ~1740 | Ester |
| C-O Stretch | ~1170 | Ester |
| C-H Stretch (Aliphatic) | 2850-2960 | Alkyl Chains |
| C-H Bend (Aliphatic) | ~1470 and ~1375 | Alkyl Chains |
The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. iiste.org Additionally, a strong band in the region of 1170 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage. iiste.org The presence of long aliphatic chains is confirmed by the strong C-H stretching vibrations observed in the 2850-2960 cm⁻¹ region and the C-H bending vibrations around 1470 cm⁻¹ and 1375 cm⁻¹. iiste.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present in the compound. In the context of this compound, a long-chain saturated wax ester, the primary chromophore—the part of the molecule responsible for light absorption—is the carbonyl group (C=O) of the ester functional group. youtube.comresearchgate.net
Saturated esters like this compound are known to be weak chromophores. Their UV-Vis spectrum is typically characterized by two main electronic transitions associated with the ester group:
A high-energy π → π* transition, which occurs at wavelengths below 200 nm.
A lower-energy, and therefore more readily observable, n → π* transition, which typically appears around 200-220 nm. chemicalbook.com
Due to the lack of extensive conjugation in the molecule, the absorption intensity (molar absorptivity, ε) of these transitions is generally low. This makes direct quantitative analysis and purity assessment by UV-Vis spectroscopy alone challenging, especially for detecting non-chromophoric impurities.
Purity Assessment using HPLC-UV:
To overcome the limitations of direct UV-Vis analysis, High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a commonly employed method for assessing the purity of esters. nist.govchromforum.org This technique separates the target compound from its impurities based on their differential interactions with the stationary and mobile phases. As the separated components elute from the chromatography column, they pass through the UV-Vis detector.
Even for weakly absorbing compounds like this compound, the high sensitivity of modern HPLC-UV detectors can allow for the detection of the main component and any chromophoric impurities. However, for non-chromophoric impurities, or when high accuracy is required for weakly absorbing compounds, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) may be used in conjunction with or as an alternative to UV-Vis detection. researchgate.net
Representative UV-Vis Data for a Related Long-Chain Ester:
| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Associated Functional Group |
| n → π | ~ 210 nm | Low | Ester Carbonyl (C=O) |
| π → π | < 200 nm | Moderate to High | Ester Carbonyl (C=O) |
This table presents typical values for long-chain saturated esters and is intended for illustrative purposes.
Integration of Multi-Spectroscopic Data for Holistic Structural Validation of this compound
Given the structural complexity and high molecular weight of this compound, relying on a single spectroscopic technique is insufficient for unambiguous structural confirmation. A holistic validation is achieved by integrating data from several complementary spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). numberanalytics.comyoutube.comunl.edu
The Role of Each Technique:
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other key absorptions would include the C-O stretching vibrations and the various C-H stretching and bending vibrations of the long alkyl chains. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Would show characteristic signals for the protons on the carbon adjacent to the ester oxygen (α-protons of the alcohol moiety) and the protons on the carbon adjacent to the carbonyl group (α-protons of the acid moiety). The long methylene chains of the tetradecyl, octadecyl, and behenoyl groups would produce a large, overlapping signal in the upfield region of the spectrum.
¹³C NMR: Would definitively show the presence of the ester carbonyl carbon at a characteristic downfield chemical shift (around 174 ppm). It would also allow for the identification of the carbons directly bonded to the ester oxygen and the carbonyl group, as well as the numerous methylene carbons in the long alkyl chains.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. For a large wax ester like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to obtain the molecular ion peak. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID) or ultraviolet photodissociation (UVPD), can be used to fragment the molecule in a controlled manner, yielding fragment ions that reveal the specific lengths of the fatty acid and fatty alcohol chains. nih.govnih.govspectroscopyonline.com
Integrated Data Analysis:
The power of the multi-spectroscopic approach lies in the convergence of data from these independent techniques. For instance, the molecular formula obtained from HRMS must be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by IR must correspond to the chemical shifts and fragmentation patterns seen in NMR and MS, respectively.
The following table summarizes the expected spectroscopic data for this compound, illustrating how the information from each technique complements the others for a comprehensive structural validation.
| Spectroscopic Technique | Expected Key Observations for this compound | Information Provided |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretches, C-H stretches | Presence of ester functional group and long alkyl chains |
| ¹H NMR Spectroscopy | Signals for -CH₂-O-C=O (~4.1 ppm), -CH₂-C=O (~2.3 ppm), large -(CH₂)n- signal (~1.25 ppm), and terminal -CH₃ signals (~0.88 ppm) | Confirmation of the ester linkage and the long-chain aliphatic nature |
| ¹³C NMR Spectroscopy | Signal for C=O (~174 ppm), signals for carbons adjacent to the ester linkage, multiple signals for methylene carbons | Confirmation of the ester functional group and the carbon backbone |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₅₄H₁₀₈O₂, fragmentation patterns indicating the loss of the fatty acid or fatty alcohol chains | Determination of molecular weight, molecular formula (with HRMS), and confirmation of the specific fatty acid and alcohol components |
By assembling and cross-referencing the data from UV-Vis, IR, NMR, and MS, a scientifically rigorous and complete structural assignment of this compound can be achieved, ensuring both its identity and purity.
Advanced Chromatographic Methodologies for Qualitative and Quantitative Analysis of Tetradecyloctadecyl Behenate
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For high molecular weight wax esters like Tetradecyloctadecyl behenate (B1239552), high-temperature GC-MS (HT-GC-MS) is necessary. nih.gov This technique allows for the direct analysis of the intact wax ester, providing crucial information about its molecular weight and the structure of its constituent fatty acid and alcohol moieties. nih.govnih.gov
Purity Assessment: The purity of a Tetradecyloctadecyl behenate sample can be determined by its response in the total ion chromatogram (TIC). A single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests impurities. The mass spectrometer provides definitive identification. Under electron ionization (EI), wax esters fragment in a predictable manner, typically yielding ions corresponding to the fatty acid portion (acylium ions, [R¹CO]⁺) and fragments related to the alcohol chain. nih.govnih.gov For this compound, key fragments would be related to behenic acid (C22).
Trace Impurity Profiling: GC-MS is exceptionally sensitive for detecting and identifying trace-level impurities. creative-proteomics.com Potential impurities in a this compound sample could include:
Unreacted starting materials: Behenic acid, tetradecanol, and octadecanol.
By-products: Esters formed from different combinations of fatty acids and alcohols present in the reaction mixture.
Degradation products.
The high resolution of capillary GC columns can separate these closely related structures, and the mass spectrometer can identify them based on their fragmentation patterns and comparison to spectral libraries. scielo.br
Analytical Parameters: Successful analysis of large wax esters requires careful optimization of GC-MS parameters. High-temperature, non-polar capillary columns (e.g., DB-1HT, DB-5HT) are essential to prevent analyte degradation and ensure elution. nih.govdss.go.th A typical temperature program would start at a moderate temperature and ramp up to a high final temperature (e.g., 350-390°C) to elute the heavy wax esters. nih.govdss.go.thchromforum.org
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | Fused-silica capillary, e.g., DB-1HT (15 m x 0.25 mm, 0.10 µm film) | nih.gov |
| Injector Temperature | 390°C | nih.gov |
| Oven Program | 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min | nih.gov |
| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) | nih.gov |
| MS Ion Source Temp. | 230°C | nih.gov |
| MS Quadrupole Temp. | 150°C | nih.gov |
| Mass Scan Range | m/z 50-920 | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, RI, MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary and mobile phase. researchgate.net For a non-polar compound like this compound, non-aqueous reversed-phase HPLC (NARP-HPLC) is the most suitable approach. nih.gov
Detection Modes: The choice of detector is critical because wax esters lack a strong ultraviolet (UV) chromophore.
UV/Photodiode Array (PDA): Detection is generally poor unless derivatization is performed. Low wavelength UV (e.g., 205-215 nm) may offer some response but with low sensitivity. researchgate.net A PDA detector can provide spectral information, which aids in peak purity assessment. nih.gov
Refractive Index (RI): An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. It is suitable for detecting non-absorbing compounds like wax esters but is sensitive to temperature and gradient fluctuations, making it incompatible with gradient elution.
Mass Spectrometry (MS): HPLC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), is a powerful method for analyzing wax esters. nih.gov APCI is well-suited for non-polar molecules and provides molecular weight information, confirming the identity of the ester. nih.gov Electrospray ionization (ESI) can also be used, often detecting the compound as an ammonium (B1175870) adduct. spectroscopyonline.com
Research Findings: Studies on wax ester analysis by HPLC-APCI-MS show that separation on a C18 column using a mobile phase gradient of acetonitrile (B52724) and ethyl acetate (B1210297) provides high chromatographic resolution. nih.gov The esters typically elute based on their equivalent carbon number (ECN), where ECN = (Total Carbons) - 2 * (Number of Double Bonds). nih.gov This allows for the separation of complex mixtures of wax esters.
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., Nova-Pak C18, 4 µm, 150 x 3.9 mm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Ethyl Acetate | nih.gov |
| Detection | APCI-MS in positive ion mode | nih.gov |
| Data Acquisition | Full scan for identification and CID for structural confirmation | nih.gov |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Screening
TLC and its high-performance version, HPTLC, are valuable for rapid, low-cost screening of lipid classes. nih.govnih.gov These techniques separate compounds on a plate coated with a stationary phase (typically silica (B1680970) gel) based on their polarity. rockefeller.edu
For the analysis of this compound, a non-polar wax ester, a normal-phase system is used. The compound will have a high retention factor (Rf) value, migrating close to the solvent front in developing systems designed for non-polar lipids.
Methodology: A sample is spotted onto an HPTLC plate, which is then placed in a chamber with a mobile phase, often a mixture of hexane (B92381) and diethyl ether. aocs.org As the solvent moves up the plate, it separates the components. Visualization can be achieved by charring with sulfuric acid or using a non-destructive dye like primuline (B81338) or iodine vapor. nih.govresearchgate.net HPTLC offers better resolution and sensitivity compared to classic TLC. nih.govnih.gov It can be used to quickly check the purity of a sample or to identify the lipid classes present in a mixture. researchgate.netsigmaaldrich.com
| Parameter | Typical Setting | Reference |
|---|---|---|
| Stationary Phase | Silica Gel 60 HPTLC Plate | nih.gov |
| Mobile Phase | Petroleum ether-diethyl ether-acetic acid (e.g., 90:10:1, v/v/v) | researchgate.net |
| Development | Ascending development in a saturated chamber | semanticscholar.org |
| Visualization | Charring with 50% H₂SO₄ and heating | researchgate.net |
Hyphenated Chromatographic Techniques (e.g., GCxGC-MS, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple two or more analytical methods, provide enhanced separation power and more detailed structural information, which is crucial for analyzing complex lipid matrices. chromatographytoday.comresearchgate.net
GCxGC-MS: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly higher peak capacity and resolving power than conventional 1D GC-MS. nih.govresearchgate.net This is particularly useful for resolving co-eluting impurities in a this compound sample that might be missed by single-dimension GC. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different selectivity before entering the mass spectrometer. labrulez.com This results in a structured two-dimensional chromatogram where compounds of the same chemical class (e.g., wax esters, fatty acids, sterols) group together, simplifying identification. nih.gov
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity to HPLC analysis. spectroscopyonline.com After separation by HPLC, a precursor ion corresponding to the mass of this compound is selected and fragmented. spectroscopyonline.com The resulting product ion spectrum is highly specific and can be used for unambiguous identification and quantification, even in complex matrices. This technique is especially powerful for confirming the exact fatty acid and alcohol composition of the ester through collision-induced dissociation (CID), which breaks the ester bond. nih.gov Recent advances using ultraviolet photodissociation (UVPD) in conjunction with MS can even help localize double bonds within the acyl or alcohol chains if unsaturation is present. nih.gov
These advanced hyphenated methods represent the state-of-the-art for the detailed characterization of specific wax esters and the comprehensive profiling of complex lipid samples. nih.govlabrulez.com
Mechanistic Investigations of Molecular Interactions and Supramolecular Organization of Tetradecyloctadecyl Behenate
Exploration of Lipid-Lipid Interactions within Complex Mixtures
The interactions of tetradecyloctadecyl behenate (B1239552) within a complex lipid mixture are governed by its large, flexible, and hydrophobic nature. As a C54 ester of behenic acid (C22:0) and a branched C32 alcohol, its behavior is analogous to other long-chain esters and waxes found in cosmetic and pharmaceutical formulations. cir-safety.orgontosight.ai
The interaction energies between different lipid species dictate the homogeneity of the mixture. Repulsive interactions, where lipids prefer to interact with similar molecules, can lead to phase separation and domain formation. nih.govcir-safety.org Conversely, favorable interactions promote a more uniform mixture. The branched structure of tetradecyloctadecyl behenate could modulate these interactions, potentially acting as a "compatibilizer" between different lipid species that might otherwise be immiscible.
Table 1: Comparison of Physical Properties of Structurally Related Lipids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form at 25°C |
| This compound | C₅₄H₁₀₈O₂ | 790.44 | Varies | Solid |
| Cetyl Palmitate | C₃₂H₆₄O₂ | 480.86 | 46-52 | Waxy Solid |
| Stearyl Stearate | C₃₆H₇₂O₂ | 536.96 | 55-60 | Waxy Solid |
| Behenyl Behenate | C₄₄H₈₈O₂ | 649.19 | 70-74 | Waxy Solid |
Note: Data for this compound is based on general characterizations; specific values can vary based on the isomeric mixture. Data for other lipids are typical values.
Formation and Stability of Emulsions and Dispersions Mediated by this compound (excluding functional properties)
In emulsion systems, this compound, due to its highly lipophilic character, would partition almost exclusively into the oil phase. Its role in the formation and stability of emulsions, independent of its functional properties as an emollient, is primarily related to its influence on the physical properties of the oil phase and its interactions at the oil-water interface. researchgate.netiiste.org
During emulsion formation, the viscosity of the oil phase is a critical parameter. The incorporation of a waxy solid like this compound can increase the viscosity of the oil phase, which can influence the droplet break-up process during homogenization. A more viscous oil phase may require more energy to disperse into fine droplets.
The stability of an emulsion is often enhanced by the formation of a structured interfacial layer. While this compound itself is not surface-active, it can interact with emulsifiers at the oil-water interface. The long alkyl chains can become entangled with the hydrophobic tails of the emulsifier molecules, creating a more robust and cohesive interfacial film. This can provide a steric barrier that hinders droplet coalescence.
Furthermore, the crystallization of this compound within the oil droplets of an oil-in-water emulsion can significantly enhance stability through a mechanism known as Ostwald ripening inhibition. By solidifying the internal phase, it prevents the diffusion of oil molecules from smaller to larger droplets, a common pathway for emulsion instability. The branched structure of this compound may lead to the formation of a fine, amorphous, or microcrystalline network within the droplets, which can be more effective at entrapping the liquid oil components than large, crystalline structures formed by linear waxes. mcmaster.ca
Mechanistic Studies of this compound as a Component in Self-Assembled Systems
The self-assembly of amphiphilic molecules into ordered structures is a fundamental process in colloid and interface science. While this compound is not a classical amphiphile, its structure allows it to participate in and influence self-assembly processes, particularly in non-polar or weakly polar environments and at interfaces.
Self-Assembly Processes at Interfaces and in Bulk Phases
At an air-water or oil-water interface, while this compound would not form a stable monolayer on its own due to the lack of a sufficiently polar headgroup, it can be incorporated into monolayers of other amphiphiles. Its long, branched alkyl chains would align with the hydrophobic tails of the primary amphiphile, contributing to the thickness and disorder of the hydrophobic layer. nih.gov
In the bulk phase, particularly in organic solvents, long-chain esters can self-assemble into various structures, including lamellar and crystalline phases, depending on the solvent, concentration, and temperature. The self-assembly is driven by the weak, non-covalent interactions between the long alkyl chains. The branching in this compound would likely lead to the formation of less ordered, more complex structures compared to the well-defined lamellar phases of linear esters. rsc.orgfao.org
Influence of Molecular Structure on Self-Assembly Parameters
The molecular structure of this compound, specifically its long chain length and the presence of branching, has a profound impact on its self-assembly behavior.
Chain Length: The very long C54 chain length results in strong van der Waals forces, which favor aggregation and crystallization. This would generally lead to a higher melting point and a greater tendency to form solid-like structures compared to shorter-chain esters. youtube.com
Branching: The methyl branch in the tetradecyloctadecyl alcohol portion of the molecule introduces a packing defect. This steric hindrance prevents the close, parallel packing of the alkyl chains that is necessary for the formation of highly crystalline, lamellar structures. Consequently, the self-assembled structures are likely to be more amorphous or microcrystalline, with a lower degree of long-range order. This can also lead to a lower melting point compared to a linear isomer of the same molecular weight. nih.gov
Table 2: Influence of Molecular Features on Self-Assembly
| Molecular Feature | Consequence for Self-Assembly |
| Long Alkyl Chains (C22 and C32) | Strong van der Waals interactions, promoting aggregation. |
| Branched Alcohol Moiety | Steric hindrance, disruption of ordered packing, formation of less crystalline structures. |
| Ester Linkage | Provides a point of slight polarity, influencing interfacial behavior. |
Formation of Ordered Nanostructures and Microstructures
The self-assembly of long-chain esters can lead to the formation of various ordered nanostructures and microstructures. For this compound, it is plausible that in appropriate solvent systems or upon cooling from a melt, it could form structures such as:
Nanoplatelets or Nanocrystals: In non-polar solvents, slow precipitation could lead to the formation of crystalline nanoplatelets, where the molecules are arranged in a layered fashion. The branching would likely influence the crystal habit and size.
Organogels: In certain organic solvents, the self-assembly of waxy molecules can lead to the formation of a three-dimensional network that entraps the solvent, resulting in an organogel. The branched structure of this compound could favor the formation of a fine, interconnected network of microcrystals, which is effective for gelation.
Nanostructured Films: When deposited on a surface, for instance, from a melt or a solution, this compound would form a waxy film. The microstructure of this film, including its crystallinity and surface roughness, would be influenced by the cooling rate and the presence of the branched chains. Such films are relevant in its application as a skin-conditioning agent, where the film properties affect skin feel and barrier function. rsc.orgconicet.gov.ar
Rheological Investigations of Tetradecyloctadecyl Behenate in Soft Matter Systems
Viscoelastic Properties and Flow Behavior of Tetradecyloctadecyl Behenate-Containing Formulations
Formulations incorporating Tetradecyloctadecyl behenate (B1239552), a high molecular weight ester wax, typically exhibit complex viscoelastic behavior. When dispersed in an oil phase, molecules of long-chain esters like this compound can self-assemble upon cooling, forming a three-dimensional network of crystalline platelets that entraps the liquid phase. researchgate.netbohrium.com This process, known as oleogelation, transforms the liquid into a semi-solid material with both viscous and elastic characteristics.
The viscoelasticity of such systems is highly dependent on the concentration of the wax, the chemical nature of the oil phase, and the thermal history of the sample. At concentrations above the critical gelling concentration, these formulations exhibit a solid-like response at low stress, characterized by a storage modulus (G') that is higher than the loss modulus (G''). This indicates that elastic behavior dominates, and the material can store deformational energy. As the applied stress or shear rate increases, the crystalline network can break down, leading to shear-thinning behavior where viscosity decreases. ontosight.ai This is a desirable property in many cosmetic applications, allowing for easy spreading while maintaining stability at rest.
Research on oleogels formed with pure wax esters of varying chain lengths provides insight into the expected behavior of this compound. Studies on wax esters with total carbon numbers from 30 to 46 in medium-chain triglyceride oil have shown that the gel rigidity, represented by the maximum complex shear modulus (G*max), is influenced by the molecular weight and symmetry of the wax ester. mdpi.com It has been observed that wax esters with smaller total carbon numbers can yield higher gel rigidity. mdpi.com This is attributed to the formation of smaller, less well-defined crystalline platelets that create a more interconnected and robust network. mdpi.com
Based on these findings, a formulation containing this compound (a C54 ester) would be expected to form a firm oleogel. The large molecular size would likely lead to the formation of large, well-defined crystalline platelets. The specific viscoelastic parameters would depend on the formulation's composition and processing conditions.
Table 1: Representative Viscoelastic Properties of Wax Ester Oleogels (10% w/w in MCT Oil)
| Wax Ester (Carbon Number) | G*max (Pa) | Crystal Morphology |
| C30 | 1.2 x 10^6 | Small, irregular platelets |
| C36 | 8.0 x 10^5 | Moderately sized platelets |
| C42 | 5.0 x 10^5 | Large, well-defined platelets |
| C46 | 3.5 x 10^5 | Very large, rhombic platelets |
This table presents representative data from studies on similar long-chain wax esters to infer the potential properties of this compound formulations. The Gmax values are illustrative and would vary based on specific experimental conditions.* mdpi.com
Dynamic Mechanical Analysis (DMA) for Temperature-Dependent Rheological Responses
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the temperature-dependent rheological properties of materials like this compound and its formulations. By applying an oscillatory stress and measuring the resultant strain as a function of temperature, DMA can provide detailed information about phase transitions and changes in the material's modulus. thermofisher.com
For a semi-solid formulation containing this compound, a typical DMA temperature sweep would reveal several key transitions. At low temperatures, the formulation would be in a glassy or solid state, exhibiting a high storage modulus (G'). As the temperature increases, a sharp decrease in G' would be observed at the material's melting temperature (Tm), indicating the transition from a solid-like to a liquid-like state. nih.gov The peak of the loss modulus (G'') or the tan delta (G''/G') is often used to identify the glass transition temperature (Tg) and other relaxation events. thermofisher.com
Studies on pure synthetic wax esters show that the melting temperature is highly dependent on the total chain length of the molecule. nih.gov For saturated wax esters, the Tm increases with increasing carbon number. nih.gov For instance, saturated wax esters with 48 carbons can have a melting point above 70°C. nih.gov Given that this compound is a C54 ester, it is expected to have a relatively high melting point, contributing to the thermal stability of formulations at ambient and physiological temperatures. The presence of a sharp melting transition is indicative of the high purity of the crystalline structure formed by the wax. nih.gov
Table 2: Illustrative DMA Data for a Formulation Containing a High Molecular Weight Ester Wax
| Temperature (°C) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
| 25 | 5 x 10^5 | 5 x 10^4 | 0.10 |
| 40 | 4.5 x 10^5 | 6 x 10^4 | 0.13 |
| 55 | 3 x 10^5 | 8 x 10^4 | 0.27 |
| 70 | 1 x 10^3 | 5 x 10^3 | 5.0 |
| 85 | 10 | 50 | 5.0 |
This table provides hypothetical but representative data illustrating the expected temperature-dependent rheological response of a formulation containing a long-chain ester wax like this compound. The sharp drop in G' and the peak in tan delta would be associated with the melting of the wax network.
Modeling Rheological Data to Understand Microstructural Dynamics
To quantitatively describe the flow behavior and understand the underlying microstructural dynamics of this compound-containing formulations, various rheological models can be employed. Since these systems often exhibit non-Newtonian, shear-thinning behavior with a potential yield stress, models such as the Herschel-Bulkley model are particularly relevant. scielo.br
The Herschel-Bulkley model is described by the equation:
τ = τ₀ + Kγ̇ⁿ
where:
τ is the shear stress
τ₀ is the yield stress, the minimum stress required to initiate flow
K is the consistency index, related to the viscosity of the system
γ̇ is the shear rate
n is the flow behavior index, which indicates the degree of shear-thinning (n < 1) or shear-thickening (n > 1) behavior
By fitting experimental data from flow curve measurements (shear stress vs. shear rate) to this model, key parameters that describe the formulation's structure can be extracted. The yield stress (τ₀) is a measure of the strength of the internal network formed by the wax crystals at rest. A higher yield stress implies a more robust gel structure that requires more force to break down. The flow behavior index (n) provides insight into how the microstructure responds to shear. A value of n significantly less than 1 indicates a high degree of shear-thinning, meaning the viscosity drops rapidly as the material is sheared, which is typical for structured fluids like oleogels. bohrium.comscielo.br
These model parameters can be correlated with changes in the formulation, such as wax concentration or temperature, to build a comprehensive understanding of the structure-property relationships. For instance, an increase in this compound concentration would likely lead to a higher yield stress and consistency index, reflecting the formation of a denser and more resilient crystalline network.
Theoretical and Computational Modeling of Tetradecyloctadecyl Behenate
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. For a large, flexible molecule such as Tetradecyloctadecyl Behenate (B1239552), MD simulations offer critical insights into its conformational landscape and the nature of its interactions with neighboring molecules.
In a typical MD simulation, the system is modeled by defining a force field, which includes parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces). By solving Newton's equations of motion, the trajectory of each atom is tracked, revealing how the molecule folds, flexes, and interacts with its environment.
Conformational Analysis: The long alkyl chains (tetradecyl, octadecyl, and behenyl) of Tetradecyloctadecyl Behenate can adopt numerous conformations ranging from fully extended linear structures to more compact, folded arrangements. conicet.gov.arresearchgate.net MD simulations can explore this vast conformational space to identify the most probable and energetically favorable shapes. For long-chain wax esters, simulations have shown that molecules can adopt hairpin-like structures, particularly at interfaces, which influences their packing and film-forming properties. conicet.gov.ar In bulk phases, the chains are more likely to align in parallel, extended conformations to maximize van der Waals interactions, especially at temperatures below the melting point. researchgate.netmdpi.com
Intermolecular Interactions: The primary forces governing the interaction between this compound molecules are van der Waals forces, arising from the extensive nonpolar alkyl chains. MD simulations can quantify these interactions, which are crucial for understanding the compound's melting point, crystal packing, and rheological behavior. The ester group introduces a polar region, allowing for dipole-dipole interactions, although these are significantly weaker than the cumulative van der Waals forces of the long chains. Simulations can calculate the radial distribution function to describe how molecules arrange themselves with respect to one another in both liquid and solid states.
Table 1: Representative Intermolecular Interaction Energies from MD Simulation
| Interaction Type | Energy Contribution (kJ/mol) | Description |
| Van der Waals | -150 to -250 | Dominant attractive force arising from the long alkyl chains, crucial for crystal packing and cohesion. |
| Electrostatic | -10 to -25 | Minor contribution from the polar ester functional group, influencing local molecular orientation. |
| Total Non-bonded | -160 to -275 | The sum of van der Waals and electrostatic interactions, dictating the overall cohesive energy of the system. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and spectroscopic properties. mdpi.comnih.govescholarship.org Unlike MD simulations that rely on classical mechanics, DFT uses the principles of quantum mechanics to solve the electronic Schrödinger equation, offering a more fundamental description of chemical behavior. nih.gov
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure with high precision, providing accurate bond lengths and angles.
Analyze Charge Distribution: Calculate the partial atomic charges across the molecule, highlighting the polar nature of the ester group (electronegative oxygen atoms) and the nonpolar character of the hydrocarbon chains. This information is key to understanding how the molecule interacts with other polar or nonpolar species.
Determine Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and susceptibility to electronic excitation. A large gap, as expected for a saturated ester, signifies high stability.
Reactivity Prediction: DFT calculations can predict sites of potential chemical attack. For instance, the carbonyl carbon of the ester group is identified as an electrophilic site, susceptible to nucleophilic attack, which is a fundamental reaction pathway for ester hydrolysis. Conversely, the carbonyl oxygen is a nucleophilic site. While the long alkyl chains are generally unreactive, quantum calculations can reveal subtle differences in reactivity along the chains.
Table 2: Calculated Electronic Properties of a Model Wax Ester via DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the most available electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons; related to electron affinity. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity under normal conditions. |
| Dipole Moment | ~1.9 Debye | Quantifies the polarity of the molecule, concentrated at the ester functional group. |
Predictive Modeling of Self-Assembly Behavior and Phase Transitions
The ability of this compound to self-assemble into ordered structures like crystalline lamellae is fundamental to its function in applications such as structuring agents and film formers. chemrxiv.orgcolumbia.edu Computational models can predict how these molecules organize and undergo phase transitions (e.g., melting, crystallization). nih.govudel.edu
Modeling Self-Assembly: Simulations, often using coarse-grained models that group atoms together to simulate longer timescales, can reveal the mechanisms of self-assembly. udel.edu For long-chain esters, these models show that molecules initially aggregate randomly in a liquid state. Upon cooling, they begin to align, driven by the hydrophobic effect and van der Waals forces, eventually forming ordered lamellar structures characteristic of crystalline waxes. researchgate.net These models can predict how factors like chain length and branching affect the final assembled structure. mdpi.com
Predicting Phase Transitions: MD simulations can predict phase transition temperatures by simulating the system at various temperatures and observing changes in properties like density, molecular ordering (order parameter), and diffusion rates. mdpi.comnih.gov As the simulated temperature is lowered, a sharp decrease in atomic mobility and a sudden increase in density and order can signify the transition from a liquid to a solid state, providing an estimate of the melting point. These predictions are valuable for designing materials with specific thermal properties. Studies on binary mixtures of wax esters show that mixing different esters can lower and broaden phase transition temperatures, a phenomenon that can be effectively modeled. nih.gov
Table 3: Predicted Phase Transition Data for a Long-Chain Wax Ester System
| Parameter | Predicted Value | Method |
| Melting Temperature (Tm) | 75-85 °C | MD Simulation (heating/cooling cycles) |
| Crystallization Onset | 70-80 °C | MD Simulation (monitoring order parameter) |
| Enthalpy of Fusion (ΔHfus) | 200-240 kJ/mol | Calculated from potential energy differences between solid and liquid phases in simulations. |
Biological Activity Research of Tetradecyloctadecyl Behenate
Investigation of Radical Scavenging Mechanisms
The potential for a chemical compound to act as an antioxidant is often first assessed by its ability to scavenge free radicals. These reactive molecules are implicated in cellular damage and various pathological conditions. Investigating the radical scavenging mechanisms of a compound like Tetradecyloctadecyl behenate (B1239552) would be a critical step in characterizing its potential bioactivity.
A common and straightforward method to evaluate the antioxidant potential of a substance is through in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method for this purpose. mdpi.comnih.gov This assay is popular due to its simplicity, speed, sensitivity, and reproducibility. mdpi.com
The principle of the DPPH assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. youtube.com The DPPH radical has a deep purple color and exhibits a strong absorbance at approximately 517 nm. mdpi.comyoutube.com When the DPPH radical is reduced by an antioxidant, its color changes to a pale yellow, resulting in a decrease in absorbance. nih.govyoutube.com This change in absorbance is proportional to the radical scavenging activity of the antioxidant. youtube.com
The results of the DPPH assay are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value indicates a higher antioxidant activity.
While no specific studies on the DPPH radical scavenging activity of Tetradecyloctadecyl behenate are available in the current scientific literature, the general procedure for such an investigation would involve preparing a solution of the compound and mixing it with a DPPH solution. The change in absorbance would then be measured over time.
Interactive Data Table: Illustrative DPPH Radical Scavenging Activity Data
Since no experimental data exists for this compound, the following table is a hypothetical representation of how results from a DPPH assay might be presented. The values are for illustrative purposes only and are not based on actual experimental results for this compound.
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging |
| This compound | 10 | Data not available |
| This compound | 25 | Data not available |
| This compound | 50 | Data not available |
| This compound | 100 | Data not available |
| Ascorbic Acid (Positive Control) | 5 | 95.2 |
Should in vitro assays indicate potential antioxidant activity for this compound, the next step would be to elucidate the underlying molecular pathways. The antioxidant action of a compound can be mediated through various mechanisms. For long-chain esters, their lipophilic nature could influence their interaction with cell membranes and lipid-soluble components, potentially protecting them from oxidative damage.
Research on other long-chain esters has shown that their antioxidant activity can be influenced by the length of the alkyl chain. cirad.fr This is often referred to as a "cut-off effect," where the antioxidant efficacy increases with chain length up to a certain point, after which it may decrease. cirad.fr The specific structure of this compound, being a very long-chain wax ester, would be a key determinant of its partitioning and activity within biological systems.
Furthermore, studies on the mobilization of wax esters in organisms like the jojoba plant involve enzymatic pathways that break down these esters into fatty alcohols and fatty acids. nih.gov While this is a catabolic process, understanding the enzymes and metabolic fate of this compound would be crucial in determining if any of its metabolites possess antioxidant properties. However, without specific research, any discussion on the molecular pathways for the antioxidant action of this compound remains speculative.
Future Research Perspectives and Emerging Areas in Tetradecyloctadecyl Behenate Studies
Development of Green and Sustainable Synthesis Methodologies
The industrial production of wax esters has traditionally relied on chemical esterification processes that often require high temperatures and inorganic catalysts, leading to significant energy consumption and the production of undesirable by-products. alfa-chemistry.com The future of tetradecyloctadecyl behenate (B1239552) synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient manufacturing pathways.
A primary focus is the advancement of enzymatic synthesis. Lipase-catalyzed esterification presents a compelling alternative to conventional chemical methods. oup.com This approach offers several advantages, including high specificity, which reduces the formation of side products, and milder reaction conditions, which lower energy costs. researchgate.net Research has demonstrated that solvent-free enzymatic processes can achieve high conversion rates (95–99%) for other wax esters by controlling water activity, for instance, by passing a stream of dry air through the reactor. rsc.org These methodologies are not only more energy-efficient but also generate less waste compared to traditional acid-catalyzed chemical esterification. rsc.org Future studies should focus on optimizing lipase (B570770) selection and immobilization techniques specifically for the esterification of behenic acid with tetradecyloctadecyl alcohol to maximize yield and purity of tetradecyloctadecyl behenate. Exploring renewable sources for the precursor fatty acids and alcohols, such as plant oils and microbial systems, represents another critical frontier in sustainable production. oup.comnih.gov
| Synthesis Method | Key Advantages | Research Focus for this compound |
| Enzymatic (Lipase) Catalysis | High selectivity, mild reaction conditions, lower energy consumption, reduced waste. researchgate.netrsc.org | Catalyst optimization, solvent-free reaction engineering, use of renewable feedstocks. oup.com |
| Metabolic Engineering | Production in controlled biological systems (e.g., yeast, bacteria, plants), potential for tailored molecular structures. nih.goviastate.edu | Engineering microbial or plant pathways to produce the specific C22 acid and C32 alcohol precursors. |
Exploration of this compound's Role in Novel Supramolecular Materials
Wax esters are fundamental components in the formation of three-dimensional crystalline networks, particularly in oleogels. researchgate.net The self-assembly of these molecules into complex structures is a hallmark of supramolecular chemistry. This compound, with its exceptionally long saturated chains (a C22 acid and a C32 alcohol), possesses unique characteristics that are ripe for exploration in the context of novel supramolecular materials.
Future research should systematically investigate the crystallization behavior of pure this compound and its mixtures in various solvents and oil-based systems. usu.edu The length and symmetry of the ester's constituent chains are known to be decisive factors in the resulting crystal structure and, consequently, the material's physical properties like hardness and thermal stability. researchgate.netnih.gov Studies on other wax esters have shown that chain length differences can drive either mixed or separate crystallization in binary systems. researchgate.net By precisely controlling crystallization conditions—such as cooling rate, shear, and temperature—it may be possible to tailor the microstructure of this compound-based materials to create gels and solids with programmed rheological and thermal profiles. This could lead to the development of advanced materials for applications in specialty lubricants, phase-change materials for thermal energy storage, and structured emulsions for cosmetics or food.
Advanced In Situ Analytical Techniques for Dynamic Monitoring of Its Behavior
A deeper understanding of how this compound functions within a material requires the ability to observe its behavior in real-time under various conditions. The development and application of advanced, in-situ analytical techniques are crucial for monitoring the dynamic processes of crystallization, phase transition, and network formation.
Techniques such as Differential Scanning Calorimetry (DSC) are already used to measure thermal properties like melting points, but coupling them with other methods can provide a more complete picture. researchgate.netblendedwaxes.com For instance, time-resolved X-ray diffraction (XRD) can reveal the evolution of crystal polymorphism as the material cools or ages. researchgate.net The use of Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can provide insights into changes in molecular bonding and conformation during phase transitions. cas.cz Rheological measurements, especially oscillatory rheology, are essential for correlating the microscopic crystalline structure with the macroscopic viscoelastic properties of the material as it forms. researchgate.net Future research could focus on integrating these techniques into a multi-modal setup to simultaneously probe the thermal, structural, and mechanical properties of this compound systems during dynamic processes. This would provide invaluable data for building predictive models of material behavior.
| Analytical Technique | Information Gained | Future Application for this compound |
| Differential Scanning Calorimetry (DSC) | Melting and crystallization temperatures, phase transition enthalpies. blendedwaxes.com | Studying the influence of purity and additives on thermal behavior. |
| X-Ray Diffraction (XRD) | Crystal structure, polymorphism, and lamellar spacing. researchgate.net | In-situ monitoring of polymorphic transformations during cooling and storage. |
| Spectroscopy (FTIR/Raman) | Molecular vibrations, functional group interactions, conformational order. cas.cz | Tracking molecular-level changes during self-assembly and network formation. |
| Oscillatory Rheology | Viscoelastic properties (storage and loss moduli), gel strength. researchgate.net | Correlating microscopic crystal network structure with macroscopic material texture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Precise identification and quantification of individual components. creative-proteomics.com | Verifying the purity of synthesized this compound and analyzing its interactions in complex mixtures. nih.gov |
Interdisciplinary Research Integrating Chemical Synthesis with Materials Science and Biophysics
The most significant breakthroughs in understanding and utilizing this compound will likely emerge from research at the intersection of multiple scientific disciplines. Integrating green chemical synthesis with materials science and biophysics will create a synergistic loop where the ability to create novel molecules informs the discovery of new material functions, and vice-versa.
Materials science provides the framework for understanding how the molecular structure of this compound dictates the macroscopic properties of a bulk material. core.ac.uk For example, research could explore its use as a component in biomimetic coatings, inspired by the water-repellent cuticular waxes of insects, which are rich in long-chain esters. nih.gov Biophysical studies could investigate the interactions of this compound at interfaces, such as in emulsions or at the surface of skin. The compound's long, saturated chains suggest it could form highly ordered, stable lipid layers. This could be relevant for designing advanced drug delivery vehicles or creating superior barrier creams in cosmetics. alfa-chemistry.com By combining expertise, a research team could, for example, sustainably synthesize a high-purity variant of this compound (chemistry), characterize its unique self-assembly into a robust oleogel (materials science), and then test its efficacy as a matrix for the controlled release of an active compound (biophysics).
Q & A
Q. Table 1: Key Characterization Parameters
| Technique | Parameters | Calibration Standard |
|---|---|---|
| GC-MS | Column: DB-5MS; Carrier Gas: He (1.5 mL/min) | n-Alkane series |
| DSC | Heating Rate: 5°C/min; N₂ Atmosphere | Indium/Zn standards |
| FT-IR | Spectral Range: 4000–400 cm⁻¹ | Polystyrene film |
Basic: Which analytical techniques are most effective for structural and thermal analysis of this compound?
Methodological Answer:
Combined Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXD) is critical for resolving long- and short-range molecular ordering. Key steps include:
- Calibration : Silver behenate (AgBh) for SAXS (q = 1.076 nm⁻¹) and Cr₂O₃ for WAXD .
- Temperature Control : Use a Linkam stage to maintain ±0.1°C accuracy during heating/cooling cycles .
- Data Processing : Igor Pro V6.3.7.2 for peak deconvolution and lattice parameter calculation .
Advanced Tip : Simultaneous SAXS/WAXD at 12-second intervals captures real-time structural changes during phase transitions .
Advanced: How can researchers resolve contradictions in thermal behavior data for this compound in binary mixtures?
Methodological Answer:
Discrepancies in binary systems (e.g., LLL/POP mixtures) arise from polymorphic transitions and kinetic trapping. To address this:
Controlled Stabilization : Pre-heat samples at 140°C for 5 minutes to erase thermal history .
Multi-Technique Validation : Cross-validate DSC results with SAXS/WAXD to correlate thermal events with structural changes .
Statistical Analysis : Apply Avrami models to crystallization kinetics, comparing derived exponents (n) to distinguish nucleation mechanisms.
Q. Example Workflow :
- Observed Conflict: DSC shows dual melting peaks, but SAXS indicates a single lamellar phase.
- Resolution: Use time-resolved WAXD to identify transient metastable phases missed by DSC .
Advanced: What computational approaches are used to model molecular interactions of this compound in lipid matrices?
Methodological Answer:
Molecular Dynamics (MD) simulations and density functional theory (DFT) are employed to study alkyl chain packing and ester group interactions. Key steps:
- Force Field Selection : Use all-atom CHARMM36 for lipid systems to model van der Waals and electrostatic forces.
- SAXS Data Integration : Compare simulated scattering profiles (via CRYSOL) with experimental SAXS to validate packing models .
- Free Energy Calculations : Calculate Gibbs free energy of mixing to predict compatibility in binary systems.
Q. Table 2: Computational Parameters
| Parameter | Value/Software | Reference |
|---|---|---|
| MD Time Step | 2 fs | CHARMM36 |
| SAXS Fitting | CRYSOL (χ² < 1.5) |
Data Contradiction: How to reconcile conflicting crystallographic data from SAXS and WAXD for this compound?
Methodological Answer:
Conflicts often stem from differences in sampling depth or metastable phases. Mitigation strategies:
- Simultaneous Data Collection : Use synchronized SAXS/WAXD setups to ensure identical thermal/mechanical conditions .
- q-Range Optimization : SAXS (0.1–2 nm⁻¹) for lamellar spacing; WAXD (12–25 nm⁻¹) for short-chain packing .
- Error Analysis : Report confidence intervals for lattice parameters (e.g., d-spacing ±0.05 nm) using bootstrapping methods.
Literature Review: What tools and databases are recommended for systematic reviews on this compound?
Methodological Answer:
-
Web of Science : Search terms: ("this compound" OR "C46H90O2") AND ("synthesis" OR "thermal analysis"). Filter by "Review Articles" .
-
Research Rabbit : Create a collection for lipid esters; use citation networks to identify seminal papers and content-based recommendations 14.
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
-
SciFinder : Explore CAS No. 124-10-7 for regulatory data and synthetic pathways .
Experimental Design: What are best practices for ensuring reproducibility in studies involving this compound?
Methodological Answer:
Q. Table 3: Reproducibility Checklist
| Parameter | Specification |
|---|---|
| SAXS Calibration | AgBh (q = 1.076 nm⁻¹) |
| DSC Heating Rate | 5°C/min ± 0.2°C |
| Solvent Purity | ≥99.9% (GC-verified) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

